2-(6-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Description
The compound 2-(6-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridine ring and at position 6 with a (2-fluorophenyl)methylsulfanyl group. This scaffold is part of a broader class of nitrogen-containing heterocycles known for diverse biological activities, including kinase inhibition () and anxiolytic effects (). The sulfur-linked 2-fluorophenyl group enhances lipophilicity and may influence metabolic stability, while the pyridine substituent contributes to π-π stacking interactions in target binding.
Synthetic routes for analogous compounds often involve coupling reactions, such as Suzuki-Miyaura () or sulfonyl chloride derivatization ().
Properties
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-13-6-2-1-5-12(13)11-24-16-9-8-15-20-21-17(23(15)22-16)14-7-3-4-10-19-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVOQPNFMOZQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a novel heterocyclic compound that has drawn attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound contains a triazolo-pyridazine core with a fluorophenyl methyl sulfanyl group, which contributes to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 337.38 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent . In vitro assays demonstrated significant inhibitory effects against various bacterial strains. For instance, it showed an IC50 value of 3.73 μM against Mycobacterium tuberculosis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . It exhibited moderate cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM . The mechanism appears to involve the inhibition of c-Met kinase activity, which is crucial for tumor growth and metastasis.
Cytotoxicity and Safety Profile
Cytotoxicity assessments using human embryonic kidney cells (HEK-293) indicated that the compound is nontoxic at effective concentrations, suggesting a favorable safety profile for further development .
Study 1: Evaluation Against Mycobacterium tuberculosis
A series of derivatives based on the triazolo-pyridazine scaffold were synthesized and tested for their anti-tubercular activity. Among them, the lead compound demonstrated significant efficacy with an IC90 value of 40.32 μM, indicating strong potential for treating tuberculosis .
Study 2: Anticancer Efficacy
In a study evaluating the cytotoxic effects on various cancer cell lines, the compound was found to inhibit cell proliferation effectively. The most promising derivative showed significant inhibitory activity against c-Met kinase comparable to established drugs like Foretinib .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 3.73 | Effective against drug-resistant strains |
| Anticancer | A549 (Lung Cancer) | 1.06 | Significant cytotoxicity |
| Anticancer | MCF-7 (Breast Cancer) | 1.23 | Moderate cytotoxicity |
| Anticancer | HeLa (Cervical Cancer) | 2.73 | Potential for further development |
| Cytotoxicity | HEK-293 (Human Cells) | >10 | Nontoxic at effective concentrations |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural variations among triazolopyridazine derivatives include:
- Position of fluorine on the phenyl ring : Substitution at the 2-fluorophenyl (target compound) vs. 3-fluorophenyl (BG16324, CAS 868967-93-5, ) alters steric and electronic properties. The 2-fluoro isomer may hinder rotation or enhance binding to flat aromatic pockets in proteins.
- Core modifications : Derivatives like vebreltinib () replace pyridine with indazole and add difluoro groups, enhancing kinetoplastid inhibition.
Key Observations :
- Fluorine position : The 2-fluorophenyl group in the target compound may confer distinct target selectivity compared to 3- or 4-fluoro isomers. For example, TPA023’s 2-fluorophenyl moiety is critical for GABA receptor binding ().
- Sulfur vs.
- Biological applications : Triazolopyridazines with pyridine substituents (e.g., ) show promise as bromodomain inhibitors, while indazole-containing analogs () target parasitic enzymes.
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfanyl-linked compounds (e.g., target compound) exhibit moderate solubility (e.g., 27.9 µg/mL at pH 7.4 for ’s analog) compared to sulfonamides, which are more hydrophilic ().
- Metabolic stability : Fluorine atoms () and sulfur linkages may slow oxidative metabolism, extending half-life.
- Lipophilicity : The (2-fluorophenyl)methylsulfanyl group increases logP compared to unsubstituted phenyl or acetamide derivatives ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
